
Methyl 4,4-dichlorobutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4,4-dichlorobutanoate is an organic compound with the molecular formula C₅H₈Cl₂O₂ and a molecular weight of 171.02 g/mol . It is a chlorinated ester, commonly used in organic synthesis and various industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 4,4-dichlorobutanoate can be synthesized through the esterification of 4,4-dichlorobutyric acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In industrial settings, the production of this compound often involves the chlorination of butanoic acid derivatives followed by esterification. The process is optimized for high yield and purity, utilizing continuous flow reactors and advanced separation techniques .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4,4-dichlorobutanoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as amines or thiols.
Hydrolysis: The ester can be hydrolyzed to 4,4-dichlorobutyric acid and methanol in the presence of a strong acid or base.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.
Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide under reflux conditions.
Major Products Formed
Nucleophilic Substitution: Substituted butanoates.
Reduction: 4,4-dichlorobutanol.
Hydrolysis: 4,4-dichlorobutyric acid and methanol.
Applications De Recherche Scientifique
Methyl 4,4-dichlorobutanoate is utilized in various scientific research fields:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme-catalyzed reactions involving ester hydrolysis.
Medicine: As a precursor in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of methyl 4,4-dichlorobutanoate involves its reactivity as an ester and the presence of chlorine atoms. The ester group can undergo hydrolysis, releasing 4,4-dichlorobutyric acid, which can further participate in biochemical pathways. The chlorine atoms make the compound more reactive towards nucleophiles, facilitating various substitution reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 4-chlorobutanoate: Similar structure but with only one chlorine atom.
Ethyl 4,4-dichlorobutanoate: Similar structure but with an ethyl ester group instead of a methyl ester group.
Uniqueness
Methyl 4,4-dichlorobutanoate is unique due to the presence of two chlorine atoms on the same carbon, which significantly enhances its reactivity compared to similar compounds. This makes it a valuable intermediate in organic synthesis and industrial applications .
Propriétés
Numéro CAS |
81236-55-7 |
|---|---|
Formule moléculaire |
C5H8Cl2O2 |
Poids moléculaire |
171.02 g/mol |
Nom IUPAC |
methyl 4,4-dichlorobutanoate |
InChI |
InChI=1S/C5H8Cl2O2/c1-9-5(8)3-2-4(6)7/h4H,2-3H2,1H3 |
Clé InChI |
FLTUWIKFBYMPIV-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CCC(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


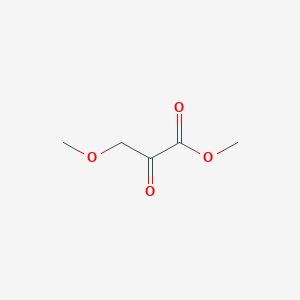

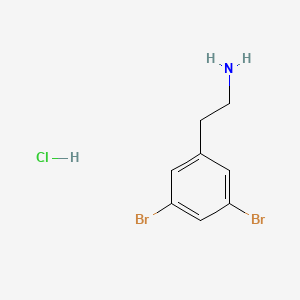
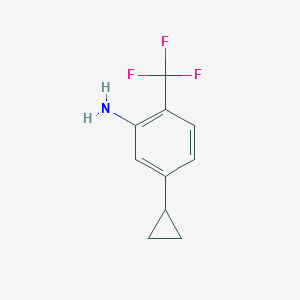

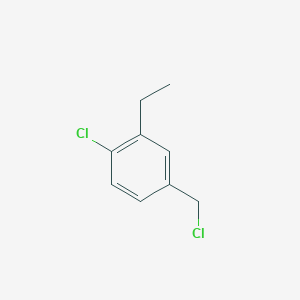
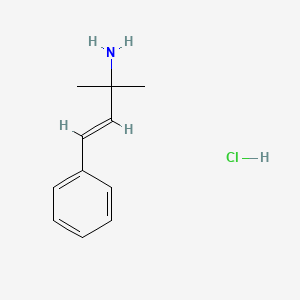
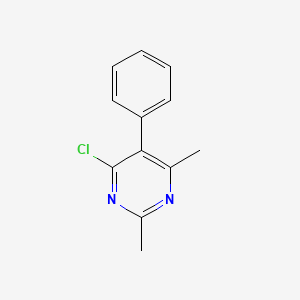
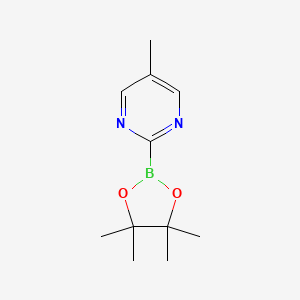
![2,8-Diazaspiro[4.5]decan-7-one dihydrochloride](/img/structure/B13455603.png)

![N-methylbicyclo[2.1.1]hexan-2-amine hydrochloride](/img/structure/B13455625.png)
![N-{1-[2-(1H-indol-3-yl)ethyl]piperidin-4-yl}-2-oxabicyclo[2.2.2]octane-4-carboxamide](/img/structure/B13455628.png)
![3-Chloro-2-[(hydroxyimino)methyl]phenol](/img/structure/B13455633.png)
